molecular formula C13H15BrO3 B1293222 7-(4-Bromophenyl)-7-oxoheptanoic acid CAS No. 898787-83-2

7-(4-Bromophenyl)-7-oxoheptanoic acid

Cat. No.: B1293222
CAS No.: 898787-83-2
M. Wt: 299.16 g/mol
InChI Key: UXMPDMUBLXIWNG-UHFFFAOYSA-N
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Description

7-(4-Bromophenyl)-7-oxoheptanoic acid is an organic compound characterized by a heptanoic acid backbone with a bromophenyl group and a ketone functional group

Safety and Hazards

4-Bromophenylacetic acid causes skin irritation and serious eye irritation. It may also cause respiratory irritation . It should be handled with personal protective equipment/face protection. Avoid contact with skin and eyes, ingestion, and inhalation .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-(4-Bromophenyl)-7-oxoheptanoic acid typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of 4-bromobenzaldehyde.

    Grignard Reaction: The 4-bromobenzaldehyde undergoes a Grignard reaction with a suitable Grignard reagent, such as heptanoyl chloride, to form the intermediate 7-(4-bromophenyl)-7-hydroxyheptanoic acid.

    Oxidation: The intermediate is then oxidized using an oxidizing agent like Jones reagent (chromic acid in acetone) to yield this compound.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.

Types of Reactions:

    Oxidation: The ketone group in this compound can undergo further oxidation to form carboxylic acids.

    Reduction: The ketone group can be reduced to form alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Jones reagent (chromic acid in acetone) for oxidation reactions.

    Reduction: Sodium borohydride or lithium aluminum hydride for reduction reactions.

    Substitution: Nucleophiles such as amines or thiols for substitution reactions.

Major Products:

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

7-(4-Bromophenyl)-7-oxoheptanoic acid has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 7-(4-Bromophenyl)-7-oxoheptanoic acid involves its interaction with specific molecular targets and pathways. The bromophenyl group and the ketone functional group play crucial roles in its reactivity and biological activity. The compound may interact with enzymes and receptors, leading to modulation of biochemical pathways and cellular processes.

Comparison with Similar Compounds

    4-Bromophenylacetic acid: Shares the bromophenyl group but differs in the backbone structure.

    7-(4-Hydroxyphenyl)-7-oxoheptanoic acid: Similar backbone but with a hydroxy group instead of a bromine atom.

    3-(4-Bromophenyl)-5-(4-hydroxyphenyl)isoxazole: Contains both bromophenyl and hydroxyphenyl groups but in a different structural arrangement.

Uniqueness: 7-(4-Bromophenyl)-7-oxoheptanoic acid is unique due to the presence of both a bromophenyl group and a ketone functional group on a heptanoic acid backbone. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

7-(4-bromophenyl)-7-oxoheptanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15BrO3/c14-11-8-6-10(7-9-11)12(15)4-2-1-3-5-13(16)17/h6-9H,1-5H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXMPDMUBLXIWNG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)CCCCCC(=O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40645257
Record name 7-(4-Bromophenyl)-7-oxoheptanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40645257
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

299.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898787-83-2
Record name 7-(4-Bromophenyl)-7-oxoheptanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40645257
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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